molecular formula C26H21FN2O5S B5001010 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5001010
M. Wt: 492.5 g/mol
InChI Key: QUWZMXSPGOELRS-UHFFFAOYSA-N
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Description

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a unique structure that includes fluorine, sulfonamide, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-phenoxyphenol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and fluorophenyl derivatives.

Scientific Research Applications

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the phenoxy and fluorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl 4-phenoxyphenyl sulfone: Similar structure but lacks the sulfonamide group.

    4-chlorophenyl 4-phenoxyphenyl sulfone: Similar structure with a chlorine atom instead of fluorine.

    4-methylphenyl 4-phenoxyphenyl sulfone: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both sulfonamide and phenoxy groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5S/c27-19-6-8-21(9-7-19)29-35(31,32)25-16-14-22(15-17-25)33-18-26(30)28-20-10-12-24(13-11-20)34-23-4-2-1-3-5-23/h1-17,29H,18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWZMXSPGOELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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